molecular formula C33H48O2 B14617253 26,27-Dinorergost-5-EN-3-OL (3-beta) CAS No. 58003-48-8

26,27-Dinorergost-5-EN-3-OL (3-beta)

Cat. No.: B14617253
CAS No.: 58003-48-8
M. Wt: 476.7 g/mol
InChI Key: PKNPJOWOAPCDLZ-UHFFFAOYSA-N
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Description

26,27-Dinorergost-5-EN-3-OL (3-beta) is a sterol-like chemical compound with the molecular formula C26H42O . It belongs to a class of natural products often studied for their diverse biological activities. Related sterol and ergostane-type compounds isolated from medicinal plants like Tinospora crispa have been the subject of investigations into their potential antiviral and protease inhibitory activities, making them interesting for pharmacological research . For instance, molecular docking studies on phytocompounds from T. crispa suggest that certain sterols can interact with viral protein targets, such as the main protease (Mpro) of SARS-CoV-2, which is a key enzyme for viral replication . This implies that 26,27-Dinorergost-5-EN-3-OL (3-beta) may serve as a valuable scaffold for exploring enzyme inhibition mechanisms and developing new therapeutic leads. As a research reagent, it is intended for use in standard laboratory analyses, including in vitro bioactivity assays, as a standard in chromatographic separation, and for structural characterization in metabolomics studies . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

58003-48-8

Molecular Formula

C33H48O2

Molecular Weight

476.7 g/mol

IUPAC Name

[3a,11a-dimethyl-3-(2-methylhexan-2-yl)-2,3,4,5,5a,6,8,9,10,11,11b,11c-dodecahydro-1H-cyclopenta[g]phenanthren-9-yl] benzoate

InChI

InChI=1S/C33H48O2/c1-6-7-19-31(2,3)28-16-15-27-29-23(17-20-33(27,28)5)13-14-25-22-26(18-21-32(25,29)4)35-30(34)24-11-9-8-10-12-24/h8-12,14,23,26-29H,6-7,13,15-22H2,1-5H3

InChI Key

PKNPJOWOAPCDLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C1CCC2C1(CCC3C2C4(CCC(CC4=CC3)OC(=O)C5=CC=CC=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 26,27-Dinorergost-5-EN-3-OL (3-beta) typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis often begins with ergosterol or a similar steroidal compound.

    Hydroxylation: Introduction of a hydroxyl group at the 3-position using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Reduction: Reduction of double bonds using hydrogenation catalysts like palladium on carbon (Pd/C).

    Dehydrogenation: Removal of hydrogen atoms to form the desired double bonds using reagents like selenium dioxide (SeO2).

Industrial Production Methods

Industrial production of 26,27-Dinorergost-5-EN-3-OL (3-beta) may involve biotechnological approaches, such as microbial fermentation, where specific strains of fungi or bacteria are used to produce the compound in large quantities. This method is often preferred due to its cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

26,27-Dinorergost-5-EN-3-OL (3-beta) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated steroids, and various substituted derivatives .

Scientific Research Applications

26,27-Dinorergost-5-EN-3-OL (3-beta) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 26,27-Dinorergost-5-EN-3-OL (3-beta) involves its interaction with cell membranes. The hydroxyl group at the 3-position allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This can disrupt cellular processes in fungi and protozoa, leading to their inhibition or death. The compound may also interact with specific enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ergosterol: A precursor to 26,27-Dinorergost-5-EN-3-OL (3-beta) with a similar structure but different functional groups.

    Cholesterol: A structurally related steroid found in animal cell membranes.

    Stigmasterol: A plant sterol with similar properties but different biological roles.

Uniqueness

26,27-Dinorergost-5-EN-3-OL (3-beta) is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity. Its ability to integrate into cell membranes and affect their properties sets it apart from other similar compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.